molecular formula C8H8BrN B168661 2-(1-Bromocyclopropyl)pyridine CAS No. 198759-65-8

2-(1-Bromocyclopropyl)pyridine

Cat. No.: B168661
CAS No.: 198759-65-8
M. Wt: 198.06 g/mol
InChI Key: PBRGCSHYLCMFBH-UHFFFAOYSA-N
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Description

2-(1-Bromocyclopropyl)pyridine is a heterocyclic organic compound with the molecular formula C8H8BrN It consists of a pyridine ring substituted with a bromocyclopropyl group at the second position

Scientific Research Applications

2-(1-Bromocyclopropyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules and potential pharmaceutical agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of agrochemicals and materials science.

Safety and Hazards

The safety data sheet for pyridine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation .

Future Directions

While specific future directions for “2-(1-Bromocyclopropyl)pyridine” are not available, pyridine compounds are consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, it is expected that novel pyridine-based drug candidates will emerge in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromocyclopropyl)pyridine typically involves the bromination of cyclopropylpyridine. One common method is the reaction of cyclopropylpyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromocyclopropyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding cyclopropylpyridine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents.

Major Products Formed:

  • Substituted pyridines
  • Biaryl compounds
  • Cyclopropylpyridine derivatives

Mechanism of Action

The mechanism of action of 2-(1-Bromocyclopropyl)pyridine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interaction with biological targets and pathways.

Comparison with Similar Compounds

  • 2-(1-Chlorocyclopropyl)pyridine
  • 2-(1-Fluorocyclopropyl)pyridine
  • 2-(1-Iodocyclopropyl)pyridine

Comparison: 2-(1-Bromocyclopropyl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications.

Properties

IUPAC Name

2-(1-bromocyclopropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRGCSHYLCMFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592384
Record name 2-(1-Bromocyclopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198759-65-8
Record name 2-(1-Bromocyclopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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